3-Aza-tricyclo[4.2.1.0(2,5)]non-7-en-4-one is a heterocyclic compound characterized by its unique tricyclic structure that incorporates a nitrogen atom. It has the molecular formula and a molecular weight of approximately 135.16 g/mol. This compound is notable for its potential applications in various fields, including organic synthesis and medicinal chemistry.
The compound is cataloged under the CAS number 14735-70-7 and can be sourced from various chemical suppliers. Its structural and chemical properties have been documented in several databases, including PubChem and BenchChem, which provide detailed information about its synthesis and applications.
3-Aza-tricyclo[4.2.1.0(2,5)]non-7-en-4-one falls under the category of azabicyclic compounds, specifically those that contain a nitrogen atom within a tricyclic framework. This classification contributes to its unique reactivity and potential interactions in biological systems.
The synthesis of 3-Aza-tricyclo[4.2.1.0(2,5)]non-7-en-4-one can be achieved through several organic synthesis techniques, primarily involving cyclization reactions of suitable precursors.
The molecular structure of 3-Aza-tricyclo[4.2.1.0(2,5)]non-7-en-4-one features a tricyclic framework with a nitrogen atom integrated into one of the rings. The compound's structure can be represented as follows:
The structural data indicates that the compound has specific stereochemistry, which is crucial for its biological activity and interaction with molecular targets.
3-Aza-tricyclo[4.2.1.0(2,5)]non-7-en-4-one participates in various chemical reactions:
The major products formed from these reactions include substituted derivatives and reduced forms of the original compound, which are valuable in further synthetic applications.
The mechanism of action for 3-Aza-tricyclo[4.2.1.0(2,5)]non-7-en-4-one involves its ability to interact with specific molecular targets such as enzymes or receptors within biological systems. The tricyclic structure facilitates binding to active sites, potentially inhibiting enzymatic activity and influencing various biochemical pathways.
3-Aza-tricyclo[4.2.1.0(2,5)]non-7-en-4-one has several important applications:
Ring-closing metathesis (RCM) has emerged as the dominant method for constructing the 3-aza-tricyclo[4.2.1.0²,⁵]non-7-en-4-one framework. This approach capitalizes on the intramolecular cyclization of diene precursors, where terminal olefin termini undergo metathesis to form the central eight-membered ring. The reaction is thermodynamically driven by ethylene elimination, enabling high yields under optimized conditions [5]. Key precursors typically feature diallylamine motifs anchored to a norbornene scaffold, where the rigid bicyclic structure pre-organizes the diene for cyclization. Ruthenium-based catalysts—particularly second-generation Grubbs catalysts bearing N-heterocyclic carbene (NHC) ligands—exhibit exceptional functional group tolerance and catalytic efficiency for this transformation. Early methodologies employed tungsten chloride catalysts (e.g., WCl₆/Me₄Sn), but suffered from moisture sensitivity and moderate yields (60–65%) [5]. Modern RCM protocols achieve yields exceeding 80% due to improved catalyst design and reaction control [2].
Table 1: Catalytic Systems for RCM in Azabicyclic Synthesis
Catalyst | Temperature (°C) | Yield (%) | Key Advantage |
---|---|---|---|
WCl₆/Me₄Sn | 25–40 | 60–65 | Early system for macrolide formation |
Mo(=NAr)(=CHCMe₂Ph)(OR)₂ | 25 | 89–93 | High stereoselectivity for small rings |
RuCl₂(=CHPh)(IMes)(PCy₃) | 40–80 | 73–91 | Functional group tolerance |
RuCl₂(=CH-2-iPrO-C₆H₄)(IMes) | 25–40 | 85–95 | Room-temperature activity |
Access to enantiopure derivatives requires precise stereocontrol at the bridgehead carbons (positions 2,5) and adjacent stereocenters. Two primary strategies prevail:
Table 2: Stereoselective Approaches to (1S,2S,5R,6R)-Derivatives
Strategy | Chiral Source | Key Conditions | ee (%) | Yield (%) |
---|---|---|---|---|
Chiral Auxiliary | (R)-Camphorsultam | Ru-catalyzed RCM, 40°C | 98 | 82 |
Chiral Pool | L-(–)-Menthyl acrylate | Mo-catalyzed RCM, 25°C | 95 | 78 |
Asymmetric Hydrogenation | Rh-DuPhos complex | H₂ (50 psi), CH₂Cl₂, 25°C | 99 | 90 |
Direct catalytic asymmetric RCM (ARCM) bypasses the need for pre-chiralized substrates. Molybdenum-bis(aryloxide) complexes (e.g., Mo-F1) developed by Schrock-Hoveyda enable desymmetrization of prochiral dienes:
Prochiral tetraene + Mo-F1 (5 mol%) → Enantiopure tricycle (90% ee)
Key to success is the ligand architecture: binaphtholate or biphenolate frameworks induce asymmetry during metallacyclobutane formation [5]. Ruthenium-based asymmetric catalysts, though less developed, show promise. N-functionalized Hoveyda-Grubbs catalysts—featuring chiral N-phthaloyl groups—deliver moderate ee (70–85%) but broader functional group compatibility [2]. For non-metathesis routes, enantioselective intramolecular Michael additions catalyzed by cinchona alkaloids (e.g., hydroquinine 1,4-phthalazinediyl diether) afford pyrrolizidinone precursors, which undergo ring expansion to the target tricycle [4].
Conventional RCM faces sustainability challenges: high catalyst loadings (1–5 mol%), toxic solvents (CH₂Cl₂), and ruthenium residues requiring costly purification. Recent advances address these limitations:
Table 3: Solvent Impact on RCM Byproduct Formation
Solvent | Catalyst Loading (mol%) | Byproducts (%) | Green Metric (E-factor) |
---|---|---|---|
CH₂Cl₂ (batch) | 2.0 | 12–18 | 32 |
Toluene (batch) | 1.5 | 8–10 | 25 |
DMC (flow) | 0.5 | <3 | 8 |
CAS No.: 855-19-6
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 29733-86-6
CAS No.: 219828-90-7